Benzenebutanol, methanesulfonate
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Overview
Description
Benzenebutanol, methanesulfonate is a chemical compound with the molecular formula C11H16O3S. It is a derivative of benzenebutanol where the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanol, methanesulfonate typically involves the reaction of benzenebutanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH3SO2Cl→C6H5CH2CH2CH2OSO2CH3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanol, methanesulfonate undergoes various types of chemical reactions including:
Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles such as halides, amines, and thiols.
Reduction Reactions: The compound can be reduced to benzenebutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide (NaI) in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzenebutanol derivatives.
Reduction: Formation of benzenebutanol.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Benzenebutanol, methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzenebutanol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This property makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, methanesulfonate
- Benzeneethanol, methanesulfonate
- Benzenebutanol, tosylate
Uniqueness
Benzenebutanol, methanesulfonate is unique due to its specific structure which combines the properties of benzenebutanol and methanesulfonate. This combination imparts unique reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Biological Activity
Benzenebutanol, methanesulfonate (C11H16O3S), is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.
This compound is synthesized through the reaction of 4-phenyl-1-butanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The general reaction can be represented as:
This compound is characterized by its ability to act as an alkylating agent due to the presence of the methanesulfonate group, which can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles.
The primary mechanism of action for this compound involves its role as an alkylating agent . This property allows it to participate in various biochemical reactions, particularly those involving nucleophilic substitution. The methanesulfonate group can be replaced by various nucleophiles such as hydroxide ions or amines, facilitating the formation of diverse chemical products.
Anti-inflammatory Activity
Research indicates that compounds related to benzenebutanol exhibit significant anti-inflammatory properties. For example, studies on similar compounds have demonstrated their ability to inhibit inflammation effectively. In one study, derivatives exhibited up to 94.69% inhibition of carrageenan-induced rat paw edema at varying concentrations . This suggests that benzenebutanol may have comparable effects, warranting further investigation.
Antioxidant Properties
Antioxidant activity is another area where benzenebutanol may play a role. Compounds with similar structures have been reported to exhibit antioxidant effects comparable to established antioxidants like Vitamin C . This property is crucial for mitigating oxidative stress in biological systems.
Research Findings and Case Studies
A review of literature reveals several case studies highlighting the biological activities of related compounds:
These findings underscore the potential utility of benzenebutanol in therapeutic applications.
Applications in Medicine and Industry
This compound has several promising applications:
- Pharmaceutical Development : As a precursor in synthesizing novel therapeutic agents targeting inflammation and infection.
- Biochemical Research : Utilized in studies investigating enzyme interactions and metabolic pathways.
- Industrial Chemistry : Employed in producing specialty chemicals due to its reactivity and functional group compatibility.
Properties
CAS No. |
65512-08-5 |
---|---|
Molecular Formula |
C11H18O4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
methanesulfonic acid;4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O.CH4O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11H,4-5,8-9H2;1H3,(H,2,3,4) |
InChI Key |
CIZOMPBJUCKUPS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCCO |
Origin of Product |
United States |
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